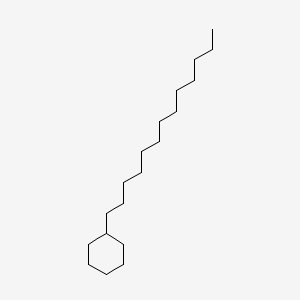![molecular formula C22H15Br7Cl2O4 B1584664 carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol CAS No. 71342-77-3](/img/structure/B1584664.png)
carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol: is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol typically involves the reaction of tetrabromobisphenol A with carbonyl dichloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols and brominated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and polymers .
Biology: In biological research, it is used to study the effects of brominated compounds on biological systems and their potential as bioactive molecules .
Medicine: In medicine, this compound is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties .
Industry: Industrially, it is used in the production of flame retardants, plasticizers, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol involves its interaction with various molecular targets and pathways. The bromine atoms and phenolic groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Tetrabromobisphenol A: A brominated flame retardant with similar structural features.
2,4,6-Tribromophenol: A brominated phenol used in various industrial applications.
Uniqueness: The unique combination of carbonyl dichloride, multiple bromine atoms, and phenolic groups in this compound gives it distinct chemical and biological properties.
Propriétés
Numéro CAS |
71342-77-3 |
|---|---|
Formule moléculaire |
C22H15Br7Cl2O4 |
Poids moléculaire |
973.6 g/mol |
Nom IUPAC |
carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol |
InChI |
InChI=1S/C15H12Br4O2.C6H3Br3O.CCl2O/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;7-3-1-4(8)6(10)5(9)2-3;2-1(3)4/h3-6,20-21H,1-2H3;1-2,10H; |
Clé InChI |
YRHXIRYYWKOJIY-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C1=C(C=C(C(=C1Br)O)Br)Br.C(=O)(Cl)Cl |
SMILES canonique |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C1=C(C=C(C(=C1Br)O)Br)Br.C(=O)(Cl)Cl |
Key on ui other cas no. |
71342-77-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B1584581.png)











![2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B1584602.png)

